3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or modified to generate structural diversity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride involves the reaction of pyrrolidine with 4-nitrobenzaldehyde to form 3-(pyrrolidin-3-yl)propanal, which is then reacted with hydrazine hydrate to form 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.", "Starting Materials": [ "Pyrrolidine", "4-nitrobenzaldehyde", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form 3-(pyrrolidin-3-yl)propanal.", "Step 2: 3-(pyrrolidin-3-yl)propanal is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-amine.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound, which can be isolated by filtration and drying." ] } | |
CAS RN |
2408962-28-5 |
Molecular Formula |
C6H13Cl2N5 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.